N744 tosylate

CAS No.: 72616-22-9

Cat. No.: VC8171206

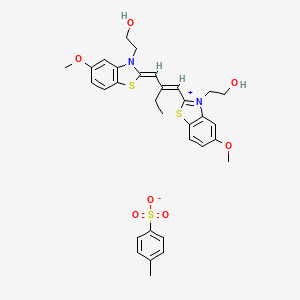

Molecular Formula: C32H36N2O7S3

Molecular Weight: 656.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72616-22-9 |

|---|---|

| Molecular Formula | C32H36N2O7S3 |

| Molecular Weight | 656.8 g/mol |

| IUPAC Name | 2-[(2Z)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C25H29N2O4S2.C7H8O3S/c1-4-17(13-24-26(9-11-28)20-15-18(30-2)5-7-22(20)32-24)14-25-27(10-12-29)21-16-19(31-3)6-8-23(21)33-25;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,13-16,28-29H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

| Standard InChI Key | FUAAALBHKARVSX-UHFFFAOYSA-M |

| Isomeric SMILES | CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)/C=C\3/N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

| SMILES | CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)C=C3N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

| Canonical SMILES | CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)C=C3N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Introduction

Chemical Structure and Properties

N744 tosylate (CAS 72616-22-9) is the toluenesulfonate salt of 3,3'-bis(beta-hydroxyethyl)-9-ethyl-5,5'-dimethoxythiacarbocyanine. Its molecular formula and structural features are key to its biological activity.

The tosylate form improves solubility and stability compared to the iodide salt (N744 iodide), facilitating experimental handling .

Mechanism of Action

N744 tosylate inhibits tau aggregation through direct interaction with amyloidogenic regions of the protein.

Key Interactions

-

Target Site: Binds to the VQIVYK hexapeptide (amino acids 306–311), a critical aggregation-prone sequence in tau’s third microtubule-binding repeat .

-

Structural Disruption: Prevents β-sheet formation by stabilizing disordered tau conformations, as shown in molecular dynamics simulations .

-

Filament Dynamics:

Research Findings

In Vitro Studies

Comparative Efficacy

N744 tosylate demonstrates distinct advantages over other inhibitors:

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume